1-(2-Chloroacetyl)piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(2-chloroacetyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-5-8(12)11-3-1-7(6-10)2-4-11/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCCMYNMRAAADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Piperidine-4-carbonitrile
The most commonly reported method for preparing 1-(2-chloroacetyl)piperidine-4-carbonitrile involves the acylation of piperidine-4-carbonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds in an aprotic solvent like dichloromethane under controlled low temperatures (0 °C to room temperature) to minimize side reactions and maximize yield.
| Reagent | Amount (equiv) | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Piperidine-4-carbonitrile | 1.0 | Dichloromethane | 0 °C to 25 °C | 2 to 4 hours | 75-85 |
| Chloroacetyl chloride | 1.5 | ||||
| Triethylamine (base) | 1.5 |
The reaction is initiated by cooling the solution of piperidine-4-carbonitrile and triethylamine in dichloromethane to 0 °C, followed by the slow addition of chloroacetyl chloride. After completion, the mixture is stirred at room temperature for several hours. The product is isolated by extraction and purified by recrystallization or chromatography.
Alternative Synthetic Approaches
While direct acylation is the predominant method, some studies have explored multi-step syntheses involving:
- Cyanation followed by acylation: Starting from piperidine derivatives, cyanation at the 4-position is performed first, followed by acylation with chloroacetyl chloride.
- Use of protected piperidine intermediates: Protection of the piperidine nitrogen (e.g., as tert-butyl carbamate derivatives) before functionalization to improve selectivity and yield.
However, these methods are less commonly applied for this specific compound due to increased complexity.
Reaction Mechanism and Considerations
The acylation reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, facilitated by the base scavenging the released hydrochloric acid. Control of temperature is critical to avoid side reactions such as over-acylation or hydrolysis.
Purification and Characterization
Post-reaction, the crude product is typically purified by:
- Extraction: Separation of organic and aqueous layers to remove inorganic salts.
- Drying: Using anhydrous magnesium sulfate or sodium sulfate.
- Recrystallization: Common solvents include mixtures of ether/petroleum ether or dichloromethane/hexane.
- Chromatography: Flash column chromatography using ethyl acetate/hexane gradients can be employed for higher purity.
Characterization is confirmed by spectral methods including:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm substitution patterns.
- Infrared Spectroscopy (IR): Identification of carbonyl and nitrile functional groups.
- Mass Spectrometry (MS): Molecular ion peak confirmation.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|---|
| Direct Acylation | Piperidine-4-carbonitrile | Chloroacetyl chloride, triethylamine, DCM, 0–25 °C, 2–4 h | Simple, high yield, scalable | Requires moisture control | 75–85 |
| Cyanation then Acylation | Piperidine derivatives | Multi-step, involves cyanation and acylation steps | Potentially higher selectivity | More complex, longer time | Variable |
| Protected Intermediate Route | Boc-protected piperidine | Protection, then acylation, deprotection | Improved selectivity | Additional steps | Moderate |
Research Findings and Optimization
Research emphasizes the importance of:
- Temperature control: To prevent side reactions and degradation.
- Base selection: Triethylamine is preferred for its efficiency and ease of removal.
- Solvent choice: Aprotic solvents like dichloromethane provide better yields and cleaner reactions.
- Purification techniques: Combining recrystallization with chromatography yields high-purity products suitable for further synthetic applications.
Industrial Considerations
In industrial synthesis, continuous flow reactors or batch reactors are employed to optimize yield, purity, and cost-effectiveness. The acylation reaction is amenable to scale-up due to its straightforward mechanism and mild conditions. Purification methods are adapted to large scale, often favoring recrystallization to reduce solvent use and waste.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroacetyl)piperidine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group using nucleophiles such as amines or alcohols.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new functional groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of piperidine derivatives with an amine group.
Substitution: Formation of amides or esters.
Addition Reactions: Formation of compounds with additional functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H11ClN2O
- IUPAC Name : 1-(2-chloroacetyl)piperidine-4-carbonitrile
- CAS Number : 67470097
The compound features a piperidine ring with a chloroacetyl group and a carbonitrile moiety, which contributes to its biological activity.
Scientific Research Applications
-
Drug Development
- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : this compound serves as an intermediate in the synthesis of DPP-IV inhibitors, such as Vildagliptin, which is used for managing type II diabetes. The compound's structure allows for modifications that enhance its pharmacological properties .
- Synthesis of Vildagliptin : The compound is synthesized from L-proline via chloroacetylation, followed by conversion to the desired carbonitrile. This method has been optimized to improve yield and efficiency .
-
Biological Activity
- Enzyme Inhibition : The chloroacetyl group in the compound is known to interact with active sites of enzymes, making it a candidate for studies related to enzyme inhibition. Research has shown that derivatives containing the chloroacetyl moiety can effectively inhibit DPP-IV, thereby enhancing insulin secretion in diabetic models .
- Fragment-Based Drug Discovery : The compound has been utilized in fragment screening approaches to identify potential drug candidates targeting specific proteins, such as those involved in SARS-CoV-2 infection. Its electrophilic nature allows it to form covalent bonds with nucleophilic residues in proteins, facilitating the identification of binding interactions .
-
Synthetic Chemistry
- Building Block for Complex Molecules : this compound is employed as a versatile building block in organic synthesis. Its functional groups allow for further derivatization and exploration of new chemical entities with potential therapeutic applications .
- One-Pot Synthesis Techniques : Recent advancements have introduced one-pot synthetic methods that streamline the production of this compound and its derivatives, enhancing scalability for industrial applications .
Case Studies
Mechanism of Action
The mechanism by which 1-(2-Chloroacetyl)piperidine-4-carbonitrile exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties
Biological Activity
1-(2-Chloroacetyl)piperidine-4-carbonitrile, often abbreviated as 1-ClAc-Pip-CN, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a chloroacetyl group and a carbonitrile group. Its chemical formula is and it has been characterized for its physical properties in various studies .
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with chloroacetyl chloride followed by cyanation. This synthetic pathway has been explored in several studies, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of piperidine have shown significant activity against various bacterial strains. In one study, compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 2 to 4 μg/mL against standard strains of Mycobacterium tuberculosis, indicating promising antimicrobial potential .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound 8 | 2 | M. tuberculosis |
| Compound 9 | 4 | M. tuberculosis |
| Compound 13 | 15.6 | S. epidermidis |
| Compound 14 | 62.5 | M. luteus |
Anticancer Activity
The anticancer potential of compounds related to this compound has also been investigated. In vitro studies using the MTT assay demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, although their activity was generally lower than that of established chemotherapeutic agents like 5-fluorouracil .
Table 2: Anticancer Activity Results
| Compound | IC50 (μg/mL) | Cell Line Tested |
|---|---|---|
| Compound 5 | >10 | A549 (lung cancer) |
| Compound 11 | >20 | HeLa (cervical cancer) |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups such as chloro and cyano significantly enhances the biological activity of piperidine derivatives. For instance, the introduction of a chloroacetyl group at the second position on the piperidine ring has been correlated with increased antimicrobial and anticancer activities .
Study on Antimicrobial Efficacy
In a detailed study published in PMC, researchers synthesized several piperidinothiosemicarbazones and evaluated their antimicrobial efficacy against both standard and resistant strains of bacteria. The study found that compounds with structural similarities to this compound exhibited selective activity against M. tuberculosis, with some derivatives showing significantly lower MIC values compared to traditional antibiotics .
Study on Anticancer Properties
Another investigation focused on the anticancer properties of piperidinyl derivatives, including those related to our compound of interest. The results indicated that while some compounds showed promising cytotoxicity against specific cancer cell lines, further modifications were necessary to enhance their potency .
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
